Pyr3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡咯-3 是一种基于吡唑的化合物,由于其对瞬时受体电位通道C3(TRPC3)的选择性抑制而引起了广泛关注。 TRPC3 通道在调节细胞内钙离子水平方面起着至关重要的作用,影响着各种细胞过程,例如分泌、基因表达和细胞死亡 。 该化合物的结构包括一个中心苯环,在 2 位有一个放射性碘标记,允许体内跟踪和研究。

准备方法

合成路线:: 吡咯-3 的合成涉及多个步骤,包括引入吡唑部分。 虽然我没有访问具体的合成方案,但研究人员已使用已建立的有机化学技术成功地制备了吡咯-3。

反应条件:: 吡咯-3 合成的确切反应条件可能有所不同,但通常涉及偶联反应、环化和官能团操作。 研究人员已经优化了这些条件以实现高收率和纯度。

工业生产:: 虽然吡咯-3 主要用作研究工具,但其工业规模生产仍然有限。 需要进一步开发和优化才能使其在商业上可行。

化学反应分析

反应性:: 吡咯-3 表现出对 TRPC3 通道的选择性抑制,使其成为研究 TRPC3 相关功能的宝贵工具。 由于其与 TRPC3 的特异性结合,它可能与其他细胞成分发生极小的反应。

常见试剂和条件:: 虽然具体的试剂和条件取决于合成路线,但常见试剂包括吡唑衍生物、卤化剂和偶联试剂。 研究人员仔细控制反应温度、溶剂和催化剂以获得所需产物。

主要产物:: 吡咯-3 合成的主要产物是该化合物本身。 其放射性碘化形式 ([125I]I-吡咯-3) 允许体内跟踪和生物分布研究 。

科学研究应用

Cardiovascular Research

Pyr3 has been identified as a potent inhibitor of TRPC3 channels, which play a critical role in calcium signaling and cardiac hypertrophy. Studies have shown that this compound effectively attenuates hypertrophic responses in rat neonatal cardiomyocytes and reduces cardiac hypertrophy in mouse models subjected to pressure overload.

Case Study: Cardiac Hypertrophy

- Objective: To assess the impact of this compound on cardiac hypertrophy.

- Methodology: In vivo experiments involved administering this compound to mice with induced cardiac hypertrophy.

- Results: this compound treatment resulted in significant reductions in hypertrophic growth markers and improved cardiac function, suggesting its potential as a therapeutic agent for TRPC3-related cardiovascular diseases .

Oncology Applications

In the field of oncology, this compound has demonstrated efficacy against glioblastoma multiforme (GBM), an aggressive brain tumor characterized by high TRPC3 expression levels. Research indicates that this compound inhibits the proliferation and migration of GBM cells.

Case Study: Glioblastoma Treatment

- Objective: To evaluate the effects of this compound on GBM cell lines.

- Methodology: In vitro studies utilized sulforhodamine B assays to measure cell viability alongside migration assays (wound healing and Transwell).

- Results: this compound significantly reduced GBM cell proliferation and migration capabilities. Additionally, it induced apoptosis through caspase-dependent pathways. In xenograft models, this compound combined with temozolomide (TMZ) showed enhanced tumor growth inhibition compared to TMZ alone .

Neurological Research

This compound's role extends into neurological studies, particularly concerning intracerebral hemorrhage (ICH). The compound has been investigated for its neuroprotective effects following ICH, where it mitigates neuronal injury and astrogliosis.

Case Study: Neuroprotection in ICH

- Objective: To determine the efficacy of this compound in improving outcomes after ICH.

- Methodology: Male C57BL6 mice received ICH induction via collagenase infusion, followed by this compound administration.

- Results: this compound treatment significantly improved neurological deficits, reduced brain edema, and decreased astrocyte activation. These findings highlight this compound's potential as a therapeutic target for hemorrhagic brain injuries .

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the selective inhibition of TRPC3 channels. This inhibition leads to decreased calcium influx, which is crucial for various cellular processes including hypertrophy and apoptosis.

Mechanistic Overview:

- Calcium Signaling: By inhibiting TRPC3 channels, this compound disrupts calcium-dependent signaling pathways that contribute to pathological conditions such as cardiac hypertrophy and tumor progression.

- Apoptosis Induction: In GBM cells, this compound triggers apoptotic pathways, enhancing the effectiveness of conventional therapies like TMZ .

Data Summary Table

| Application Area | Key Findings | Model Used |

|---|---|---|

| Cardiovascular | Reduced cardiac hypertrophy | Mouse model |

| Oncology | Inhibited GBM cell proliferation and migration | In vitro & xenograft model |

| Neurology | Improved outcomes post-intracerebral hemorrhage | Mouse model |

作用机制

吡咯-3 选择性地与 TRPC3 通道结合,抑制其活性。 通过阻断 TRPC3 介导的钙离子流入,它调节细胞反应。 确切的分子靶点和下游途径仍然是活跃的研究领域。

相似化合物的比较

吡咯-3 因其对 TRPC3 通道的特异性而脱颖而出。 其他相关化合物,如 SKF 96365 和 LOE908,缺乏这种选择性 。 需要进一步的比较研究才能充分了解吡咯-3 的独特性。

生物活性

Pyr3, a selective inhibitor of the canonical transient receptor potential channel 3 (TRPC3), has garnered attention for its potential therapeutic applications in various physiological and pathological conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

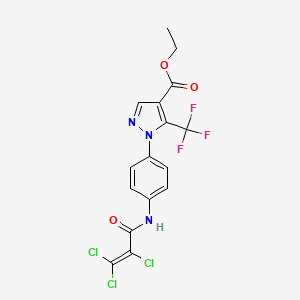

Chemical Structure : this compound is identified chemically as 1-[4-[(2,3,3-Trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Its structure is crucial for its selectivity towards TRPC3 channels.

Mechanism of Action : this compound selectively inhibits TRPC3-mediated calcium (Ca²⁺) influx. The compound has been shown to act from the extracellular side of the membrane, effectively blocking TRPC3 without significantly affecting other TRPC isoforms such as TRPC6, TRPM2, TRPM4, and TRPM7 at concentrations up to 3 µM . The IC₅₀ value for this compound's inhibition of TRPC3 is approximately 0.7 μM .

Biological Effects

This compound's inhibition of TRPC3 channels has several downstream effects:

- Calcium Signaling : this compound significantly reduces Ca²⁺ influx in various cell types, including DT40 B lymphocytes and cardiomyocytes. This inhibition affects downstream signaling pathways, particularly those involving nuclear factor of activated T cells (NFAT) .

- Cardiac Hypertrophy : In studies involving rat neonatal cardiomyocytes and mouse models, this compound effectively suppressed hypertrophic responses induced by angiotensin II (Ang II), such as actin reorganization and brain natriuretic peptide (BNP) expression. It demonstrated a more potent effect compared to its analog Pyr2 .

Table 1: Summary of Key Research Findings on this compound

Case Study: Cardiac Hypertrophy

In a study examining the role of this compound in cardiac hypertrophy, researchers found that administration of this compound significantly inhibited Ang II-induced NFAT activation and hypertrophic growth in both in vitro and in vivo models. This suggests potential therapeutic applications for this compound in treating heart diseases characterized by excessive hypertrophic responses .

属性

IUPAC Name |

ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHGONNSASQOAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719181 |

Source

|

| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160514-60-2 |

Source

|

| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。